molecular formula C10H11NO2 B13659073 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]

Katalognummer: B13659073
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: PRGFQBYMTDJQIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro linkage between the cyclopenta[b]pyridine and 1,3-dioxolane rings imparts unique chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,3-cyclopentenopyridine and appropriate reagents under controlled conditions. For instance, the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C has been reported to yield high purity and excellent chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is unique due to its spiro linkage, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

spiro[1,3-dioxolane-2,5'-6,7-dihydrocyclopenta[b]pyridine]

InChI

InChI=1S/C10H11NO2/c1-2-8-9(11-5-1)3-4-10(8)12-6-7-13-10/h1-2,5H,3-4,6-7H2

InChI-Schlüssel

PRGFQBYMTDJQIE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3=C1N=CC=C3)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.